Phenylpropylamine derivative 3

Monoamine releasing agent NDRA Norepinephrine–dopamine selectivity

3-Phenylpropylamine (CAS 2038-57-5; synonym: 3-phenyl-1-propylamine, hydrocinnamylamine) is the prototypical phenylpropylamine scaffold — a primary phenylalkylamine of formula C₉H₁₃N (MW 135.21 g·mol⁻¹) in which a terminal primary amine is connected to an unsubstituted phenyl ring via an n-propyl chain. It is classified pharmacologically as a norepinephrine–dopamine releasing agent (NDRA) and chemically belongs to the phenylpropylamine organic compound class.

Molecular Formula C17H28N2O2
Molecular Weight 292.4 g/mol
Cat. No. B10832292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylpropylamine derivative 3
Molecular FormulaC17H28N2O2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C17H28N2O2/c1-3-5-13-18(14-6-4-2)15-7-8-16-9-11-17(12-10-16)19(20)21/h9-12H,3-8,13-15H2,1-2H3
InChIKeyRQYGHCATHJZLFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpropylamine (Phenylpropylamine Derivative 3) — Baseline Identity, Pharmacological Class, and Structural Context for Scientific Procurement


3-Phenylpropylamine (CAS 2038-57-5; synonym: 3-phenyl-1-propylamine, hydrocinnamylamine) is the prototypical phenylpropylamine scaffold — a primary phenylalkylamine of formula C₉H₁₃N (MW 135.21 g·mol⁻¹) in which a terminal primary amine is connected to an unsubstituted phenyl ring via an n-propyl chain [1]. It is classified pharmacologically as a norepinephrine–dopamine releasing agent (NDRA) and chemically belongs to the phenylpropylamine organic compound class [1][2]. The compound was synthesized and characterized during systematic structure–activity relationship (SAR) investigations of phenethylamine and amphetamine monoamine releasing agents, serving as the one-carbon chain-extended analogue of the endogenous trace amine phenethylamine [1]. As an experimental tool compound available from multiple specialty chemical suppliers, it is used primarily as a reference standard for SAR studies, a synthetic intermediate for pharmaceutical development, and a calibration ligand in receptor binding and enzyme kinetics assays [2][3].

Why Generic Substitution of 3-Phenylpropylamine by Phenethylamine or Other ω-Phenylalkylamine Homologues Is Scientifically Unjustified


The ω-phenylalkylamine homologous series (benzylamine → phenethylamine → 3-phenylpropylamine → 4-phenylbutylamine) exhibits profoundly non-linear structure–activity relationships across multiple pharmacological dimensions. Simply lengthening the alkyl spacer by a single methylene unit does not produce a predictable shift in potency or selectivity; rather, each homologue occupies a distinct parametric position in monoamine release potency [1], MAO A substrate kinetics and binding affinity [2], sigma receptor subtype preference [3], radical cation-π interaction energetics [4], and NF-κB inhibitory activity when elaborated as 5-chlorosalicylamide conjugates [5]. For investigators who require a specific NDRA selectivity window (NE/DA release ratio), a defined MAO A metabolic stability profile, or sigma-2-biased pharmacophore geometry, substituting 3-phenylpropylamine with phenethylamine, benzylamine, or 4-phenylbutylamine will yield quantitatively and qualitatively different experimental outcomes [1][2]. The quantitative evidence presented in Section 3 establishes the exact magnitude of these differences and enables data-driven compound selection.

3-Phenylpropylamine — Quantitative Differentiation Evidence Guide for Scientific Procurement and Compound Selection


Monoamine Release Selectivity: 3-Phenylpropylamine NE/DA Ratio Is ~1.9-Fold Higher Than Phenethylamine, with 20- to 38-Fold Lower Absolute Potency

In rat brain synaptosomal release assays, 3-phenylpropylamine releases norepinephrine (NE) with an EC₅₀ of 222 nM and dopamine (DA) with an EC₅₀ of 1,491 nM, yielding an NE/DA selectivity ratio of approximately 6.7 [1]. By direct comparison, phenethylamine — the one-carbon-shorter homologue — releases NE with an EC₅₀ of 10.9 nM and DA with an EC₅₀ of 39.5 nM, yielding an NE/DA ratio of approximately 3.6 [1]. Thus, 3-phenylpropylamine is roughly 20-fold less potent at NE release and 38-fold less potent at DA release than phenethylamine, while simultaneously exhibiting a NE/DA ratio that is ~1.9-fold higher [1]. The positional isomer 2-phenylpropylamine (β-methylphenethylamine), by further comparison, releases NE with an EC₅₀ of 126 nM and DA with an EC₅₀ of 627 nM (NE/DA ratio ~5.0), occupying an intermediate position [1]. These data demonstrate that extending the alkyl chain by a single methylene group drastically attenuates absolute releasing potency at both transporters while differentially shifting the NE versus DA selectivity profile [1].

Monoamine releasing agent NDRA Norepinephrine–dopamine selectivity Synaptosomal release assay Structure–activity relationship

MAO A Substrate Kinetics: 3-Phenylpropylamine Is Oxidized 2.5-Fold More Slowly and Bound 75-Fold More Tightly Than Phenethylamine by Recombinant Human MAO A

Using recombinant human liver monoamine oxidase A (MAO A) and steady-state plus stopped-flow kinetic techniques, Nandigama and Edmondson (2000) demonstrated that 3-phenylpropylamine is oxidized 2.5-fold more slowly than its one-carbon-shorter homologue phenethylamine, while simultaneously exhibiting a 75-fold greater binding affinity for the enzyme [1]. Critically, further chain extension to the one-carbon-longer homologue, 4-phenylbutylamine, abolishes substrate activity entirely — 4-phenylbutylamine is not oxidized by MAO A and instead functions exclusively as a competitive inhibitor with a Kᵢ value of 31 ± 5 μM [1]. This non-monotonic relationship between alkyl chain length and MAO A substrate eligibility highlights the unique position of 3-phenylpropylamine: it retains substrate competence (unlike 4-phenylbutylamine) but with substantially attenuated catalytic turnover and markedly enhanced enzyme binding relative to phenethylamine [1]. The binding affinity differences across the series were shown to correlate linearly with the Taft steric parameter (Eₛ) of the side chain, confirming a steric driver of the enhanced binding [1].

Monoamine oxidase A Substrate kinetics Binding affinity Metabolic stability Phenethylamine analogue

Sigma Receptor Pharmacophore: The Phenylpropylamine Scaffold Confers Sigma-2 Subtype Preference, Whereas the Phenethylamine Scaffold Favors Sigma-1

In a systematic evaluation of N-arylalkylpiperidines as sigma-1 and sigma-2 receptor ligands, Maeda et al. (2002) established that the length of the N-arylalkyl chain fundamentally determines sigma subtype selectivity: phenethylpiperidines (bearing a two-carbon spacer between the phenyl ring and the piperidine nitrogen) were found to favor sigma-1 receptors, whereas phenylpropylpiperidines (bearing the three-carbon phenylpropyl spacer) tend to favor sigma-2 receptors [1]. The authors explicitly concluded that 'phenylpropylamine is a potential pharmacophore for selective sigma-2 ligands' [1]. This pharmacophore-level selectivity switch — driven by a single methylene unit difference in the spacer chain — has downstream implications for any research program targeting sigma-2-mediated pathways (e.g., cancer cell proliferation, tumor imaging, modulation of voltage-gated ion channels) versus sigma-1-mediated pathways (e.g., chaperone function, ER-mitochondrial Ca²⁺ signaling, neuroprotection) [1]. A related study by Ramachandran and colleagues further confirmed that N-3-phenylpropyl and N-3-(4-nitrophenyl)propyl derivatives of N-alkylamines exhibit nanomolar affinities at both sigma-1 and sigma-2 receptors with high selectivity over 40 other membrane receptor and transporter targets [2].

Sigma-1 receptor Sigma-2 receptor Pharmacophore selectivity N-arylalkylpiperidine Cancer imaging

NF-κB Inhibitory Activity of 5-Chlorosalicylamide Conjugates: The 3-Phenylpropylamine Derivative (5-CSPPA, IC₅₀ = 17 μM) Nearly Matches the Phenethylamine Derivative (5-CSPA, IC₅₀ = 15 μM) and Far Outperforms the 4-Hydroxyphenethylamine Derivative (5-CSHPA, IC₅₀ = 91 μM)

In a comprehensive structure–activity relationship study of salicylic acid derivatives as NF-κB inhibitors, Kim et al. (2012) evaluated N-substituted 5-chlorosalicylamides in HCT116 cells transfected with an NF-κB-dependent luciferase reporter gene [1]. The N-(5-chlorosalicyloyl)-3-phenylpropylamine derivative (5-CSPPA) inhibited NF-κB activity with an IC₅₀ of 17 μM, closely approximating the potency of the N-(5-chlorosalicyloyl)phenethylamine derivative (5-CSPA; IC₅₀ = 15 μM) and substantially exceeding the potency of the N-(5-chlorosalicyloyl)-4-hydroxyphenylethylamine derivative (5-CSHPA; IC₅₀ = 91 μM) [1]. This demonstrates that the 3-phenylpropylamine substituent, when elaborated as the 5-chlorosalicylamide conjugate, retains NF-κB inhibitory activity at a level comparable to the phenethylamine congener (~1.1-fold difference) while outperforming the 4-hydroxyphenethylamine congener by approximately 5.4-fold [1]. In the same study, the phenethylamine-based lead compound 5-CSPA was shown to ameliorate TNBS-induced rat colitis upon rectal administration, outperforming the conventional drug 5-aminosalicylic acid, establishing translational relevance for this chemotype [1].

NF-κB inhibition Anti-inflammatory Salicylic acid derivative Luciferase reporter assay Inflammatory bowel disease

Ionization Energy and Radical Cation-π Interaction: 3-Phenylpropylamine Exhibits the Lowest Ionization Energy (8.29 eV) Among the ω-Phenylalkylamine Homologous Series, Indicating the Strongest Radical Cation-π Stabilization

Employing synchrotron radiation-based photoionization mass spectrometry in the photon energy range from 7 to 15 eV, Corinti et al. (2018) determined the adiabatic ionization energies (IEs) of the complete ω-phenylalkylamine homologous series: benzylamine (BA) = 8.54 eV, 2-phenylethylamine (2-PEA) = 8.37 eV, 3-phenylpropylamine (3-PPA) = 8.29 eV, and 4-phenylbutylamine (4-PBA) = 8.31 eV [1]. The IEs display a decreasing trend from benzylamine to 3-phenylpropylamine, reaching a minimum at the three-carbon spacer, followed by a slight increase at the four-carbon spacer [1]. This IE minimum at 3-PPA is attributed to optimal radical cation-π interaction geometry — the three-carbon propyl chain provides the ideal conformational flexibility for the charged amino group to fold back and engage in stabilizing cation-π contact with the phenyl ring, an interaction that is geometrically strained in benzylamine (too short) and entropically disfavored in 4-phenylbutylamine (too long) [1]. The 0.08 eV difference between 3-PPA (8.29 eV) and 2-PEA (8.37 eV) is experimentally significant and reflects a measurably distinct electronic structure that may influence redox behavior, photostability, and mass spectrometric ionization efficiency [1].

Ionization energy Radical cation-π interaction Photoionization mass spectrometry ω-Phenylalkylamine Physical organic chemistry

Best Research and Industrial Application Scenarios for 3-Phenylpropylamine Based on Verified Quantitative Differentiation Evidence


SAR Reference Standard for Defining Alkyl Chain Length Effects on Monoamine Transporter Substrate Selectivity

The directly measured EC₅₀ values for 3-phenylpropylamine at NET (222 nM) and DAT (1,491 nM), and the resulting NE/DA ratio of ~6.7, position this compound as the essential three-carbon reference point in any systematic SAR campaign investigating how alkyl spacer length modulates monoamine transporter substrate recognition and release selectivity [1]. When screened alongside phenethylamine (C2 spacer; NE/DA ~3.6) and 2-phenylpropylamine (branched C3; NE/DA ~5.0), 3-phenylpropylamine completes the structure–activity matrix needed to deconvolve the contributions of chain length, chain branching, and conformational flexibility to transporter binding and translocation kinetics [1]. Procurement of high-purity 3-phenylpropylamine is warranted for any laboratory running synaptosomal release assays, transporter electrophysiology, or computational docking studies aimed at mapping the DAT and NET substrate binding pockets.

MAO A Mechanistic Probe for Substrate Turnover vs. Tight-Binding Inhibition Studies

The unique MAO A kinetic profile of 3-phenylpropylamine — retained substrate competence coupled with 2.5-fold slower oxidation and 75-fold tighter binding relative to phenethylamine — makes it an ideal mechanistic probe for pre-steady-state kinetic investigations of the MAO A catalytic cycle [1]. Because the C–H bond cleavage step is rate-limiting for phenethylamine oxidation by MAO A, the attenuated turnover of 3-phenylpropylamine, combined with its enhanced ground-state binding, enables detailed dissection of the reductive half-reaction using stopped-flow spectroscopy [1]. In contrast, 4-phenylbutylamine (Kᵢ = 31 ± 5 μM, not a substrate) serves as a pure competitive inhibitor and cannot report on the catalytic steps [1]. Laboratories studying flavoenzyme mechanism, deuterium kinetic isotope effects, or MAO A inhibitor design should procure 3-phenylpropylamine as the C3 reference substrate.

Medicinal Chemistry Starting Point for Sigma-2-Selective Ligand Development in Oncology

Based on the class-level pharmacophore evidence that the phenylpropylamine scaffold preferentially directs sigma-2 receptor recognition while the phenethylamine scaffold favors sigma-1 [1], 3-phenylpropylamine and its N-substituted derivatives represent strategically valuable synthetic intermediates for medicinal chemistry programs targeting sigma-2 receptors in cancer [2]. Sigma-2 receptors are overexpressed in proliferating tumor cells and are validated targets for both anti-cancer pharmacotherapy and tumor imaging agent development [2]. A research group initiating a sigma-2 ligand discovery campaign should source 3-phenylpropylamine as the core scaffold rather than phenethylamine, because the C3 spacer inherently biases downstream derivatives toward the sigma-2 subtype, streamlining the medicinal chemistry optimization trajectory away from sigma-1-mediated off-target effects.

NF-κB Inhibitor Lead Diversification: 3-Phenylpropylamine as the N-Substituent in 5-Chlorosalicylamide Anti-Inflammatory Conjugates

For pharmaceutical development teams pursuing NF-κB inhibitors derived from the 5-chlorosalicylamide chemotype, the 5-CSPPA conjugate (IC₅₀ = 17 μM in luciferase reporter assay) offers near-equivalent in vitro potency to the phenethylamine-based lead 5-CSPA (IC₅₀ = 15 μM) while providing a structurally distinct composition of matter for intellectual property purposes [1]. Given that 5-CSPA demonstrated in vivo efficacy in the TNBS-induced rat colitis model, outperforming 5-aminosalicylic acid [1], 5-CSPPA represents a high-priority backup or follow-on candidate differentiated primarily by its N-substituent identity. Procurement of 3-phenylpropylamine as the synthetic building block enables parallel synthesis of 5-CSPPA and its analogs for head-to-head pharmacokinetic, efficacy, and toxicological profiling against the phenethylamine congener series.

Quote Request

Request a Quote for Phenylpropylamine derivative 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.